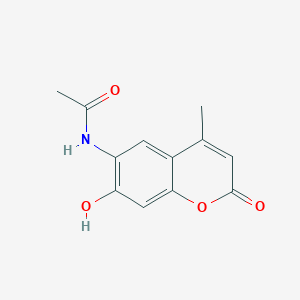

N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6-3-12(16)17-11-5-10(15)9(4-8(6)11)13-7(2)14/h3-5,15H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCKLBAUPFPVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466558 | |

| Record name | Acetamide, N-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91569-85-6 | |

| Record name | Acetamide, N-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 6-Amino-7-Hydroxy-4-Methylcoumarin

Smiles Rearrangement-Mediated Amination

O-Alkylation with α-Bromoacetamides

A transition-metal-free approach involves alkylating 7-hydroxy-4-methylcoumarin with α-bromoacetamides, followed by a Smiles rearrangement to form the acetamide.

-

Steps :

-

Alkylation :

-

Smiles Rearrangement :

-

Hydrolysis :

-

Key Data

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Alkylation | Cs₂CO₃, CH₃CN, 50°C | 73–89 | |

| Rearrangement | KOtBu, DMF, 70°C | 60–85 | |

| Acetylation | Ac₂O, Et₃N, DMF | 70–80 |

Multi-Step Functionalization via Knoevenagel Condensation

Coumarin Ring Formation

The coumarin scaffold is constructed via Knoevenagel condensation of 4-chlororesorcinol with ethyl acetoacetate under acidic conditions.

Chlorine Substitution with Acetamide

The chloro group at position 6 is replaced with acetamide via nucleophilic substitution:

-

Conditions : 120°C, 24 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Acylation of Amine | High selectivity, mild conditions | Requires nitro-reduction step | 70–85 |

| Smiles Rearrangement | Transition-metal-free, scalable | Multi-step, moderate yields | 60–85 |

| Knoevenagel Route | Direct ring formation | Harsh acidic conditions | 50–65 |

Structural Characterization and Validation

Synthesized N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide is validated using:

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide exhibits significant antimicrobial properties against various bacterial strains.

| Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

A study conducted in 2024 evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects on both organisms.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have indicated that it can induce cytotoxic effects on human breast cancer cells (MCF-7).

| Cell Line | IC50 Value |

|---|---|

| MCF-7 | 15 µM |

This study found a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

Recent research has explored the anti-inflammatory effects of this compound using LPS-stimulated macrophages. The findings revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls, indicating its potential therapeutic role in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in 2024 assessed the antimicrobial efficacy of this compound against various pathogens. The results highlighted its effectiveness against both Staphylococcus aureus and Escherichia coli, establishing a foundation for further development as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation focusing on cancer treatment, the compound demonstrated selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM. This suggests that it may be developed into a therapeutic option for breast cancer treatment .

Case Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties revealed that treatment with this compound significantly decreased inflammatory markers in macrophages. This positions the compound as a candidate for further studies aimed at treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Wirkmechanismus

The mechanism of action of N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets. It is believed to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . Additionally, it may exert its effects through the modulation of oxidative stress pathways, thereby exhibiting antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Chromene-Oxy Acetamide Derivatives

2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide (CAS: 706774-08-5):

This compound shares the 4-methyl-2-oxo-2H-chromen core but differs in substituents: a chlorine atom at position 6 and a 3,5-dimethylphenyl group attached to the acetamide. The chlorine atom likely enhances lipophilicity, while the dimethylphenyl group may influence steric interactions in biological targets .- Molecular Formula : C₁₉H₁₇ClN₂O₄

- Molecular Weight : 376.80 g/mol

- 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide (CAS: 1280910-00-0): Features a cyanomethyl group on the acetamide, introducing a nitrile functional group. This modification could enhance binding to enzymes via dipole interactions. Molecular Formula: C₁₄H₁₁ClN₂O₄ Molecular Weight: 306.70 g/mol .

Hydrazide and Oxime Derivatives

- (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k): Incorporates a nitro-substituted benzylidene hydrazide group. Melting Point: 245–247°C Spectral Data: IR (KBr) ν = 3240 (OH), 1735 (C=O), 1665 cm⁻¹ (C=N) .

- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (Compound 83): Substituted with an oxime group at position 7. This highlights the importance of the oxime group in enzyme inhibition .

Crystallographic and Spectroscopic Analysis

Crystallography :

- SHELXL and ORTEP-III were frequently used for structural determination of related compounds (e.g., hydrazides and trichloro-acetamides), ensuring accurate bond-length and angle measurements .

- Meta-substituted trichloro-acetamides () showed that electron-withdrawing groups (e.g., nitro) significantly alter crystal packing, suggesting similar effects could occur in hydroxy-substituted chromene acetamides .

Spectroscopy :

Data Tables

Table 1. Comparison of Key Structural Analogues

Biologische Aktivität

N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide, a derivative of the flavonoid family, has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C12H11NO4

Molecular Weight: 233.23 g/mol

IUPAC Name: this compound

CAS Number: 11458934

The compound features a chromenone core with a hydroxyl and methyl substituent, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that flavonoid derivatives, including this compound, exhibit significant antioxidant properties. The antioxidant capacity can be quantitatively assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower IC50 values indicate higher activity. In studies, derivatives have shown IC50 values ranging from 31.52 to 198.41 µM, demonstrating their potential as effective antioxidants .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. A study reported that several derivatives of 7-hydroxy flavonoids exhibited notable bactericidal activity against Gram-positive and Gram-negative bacteria. Specifically, compounds derived from 7-hydroxy flavonoids showed high degrees of cytotoxicity and bactericidal activity .

Anti-inflammatory Effects

Coumarins, including this compound, have been investigated for their anti-inflammatory properties. These compounds interact with inflammatory pathways and may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative stress and inflammation.

- Receptor Modulation: It can interact with various receptors to modulate cellular signaling pathways.

- Gene Expression Regulation: The compound may influence the expression of genes related to inflammation and apoptosis.

Research Findings and Case Studies

A comprehensive study published in MDPI highlighted the synthesis and characterization of flavonoid acetamides, including this compound. The study utilized HPLC for purity analysis and mass spectrometry for molecular weight determination, confirming the compound's potential as a drug candidate due to its favorable bioavailability and low toxicity .

| Study | Findings |

|---|---|

| MDPI (2023) | Evaluated antioxidant activity; IC50 values showed significant efficacy. |

| PubMed (2003) | Reported high cytotoxicity against specific bacterial strains; demonstrated bactericidal effects. |

| ResearchGate (2023) | Highlighted anti-inflammatory properties relevant to chronic diseases. |

Q & A

Q. What are the recommended synthetic routes for N-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Coumarin Core Formation : Start with 4-hydroxy-2-oxo-2H-chromene derivatives, reacting with ammonium acetate under reflux (130°C) to introduce amino groups .

- Acetamide Functionalization : Use acetyl chloride in dichloromethane with Na₂CO₃ as a base for regioselective acetylation at the 6-position. Monitor reaction progress via TLC and purify using silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) .

- Key Optimization : Control stoichiometry (1.5–2.0 eq. acylating agent), temperature (room temperature to 80°C), and solvent polarity to minimize side products like over-acetylated derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 7-hydroxy vs. 6-acetamide groups). Look for characteristic shifts: δ ~2.1 ppm (acetamide CH₃), δ ~6.5–8.0 ppm (coumarin aromatic protons) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Detect impurities at 254 nm .

- Mass Spectrometry : Confirm molecular weight via ESI/APCI(+), expecting [M+H]⁺ at m/z corresponding to C₁₂H₁₁NO₄ (theoretical MW: 233.22) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., anisotropic displacement, twinning) be resolved during structure refinement?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement. For anisotropic displacement ellipsoids, apply the RIGU restraint to suppress over-parameterization .

- Twinning Analysis : In SHELXD, test for pseudo-merohedral twinning using Hooft metrics. Apply TWIN/BASF commands in SHELXL for twinned data refinement .

- Validation : Cross-check with ORTEP-3 (WinGX suite) to visualize thermal ellipsoids and identify over-refined atoms. Use PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies are effective for designing biological activity studies of this coumarin-acetamide derivative?

Methodological Answer:

- Target Selection : Prioritize targets linked to coumarin bioactivity (e.g., cyclooxygenase, MAO enzymes). Use molecular docking (AutoDock Vina) to predict binding affinity .

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ quantification) or antimicrobial efficacy using MIC assays against Gram-positive bacteria .

- Data Validation : Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to account for batch-to-batch variability .

Q. How can computational modeling (DFT, MD) complement experimental data for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (HOMO-LUMO gap) and compare with UV-Vis spectra .

- Molecular Dynamics : Simulate solvation (water/DMSO) using GROMACS to study stability and aggregation tendencies. Validate with experimental solubility data .

- Synchrotron Integration : Pair computational predictions with high-resolution XRD (λ = 0.7–1.0 Å) to resolve ambiguities in hydrogen-bonding networks .

Q. How should researchers address contradictory spectral data (e.g., NMR peak overlaps)?

Methodological Answer:

- Advanced NMR Techniques : Use 2D-COSY or HSQC to resolve aromatic proton overlaps. For example, distinguish 7-hydroxy from 6-acetamide protons via HMBC correlations .

- Isotopic Labeling : Synthesize ¹³C-labeled acetamide derivatives to assign carbonyl signals unambiguously .

- Hybrid Approaches : Combine crystallographic data (e.g., bond lengths) with DFT-calculated chemical shifts to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.